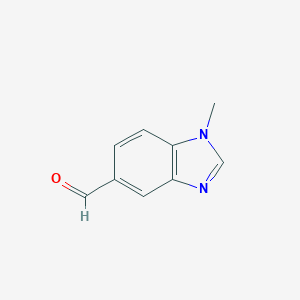
1-Methyl-1H-benzimidazole-5-carboxaldehyde
Vue d'ensemble
Description
“1-Methyl-1H-benzimidazole-5-carboxaldehyde” is an organic compound with the molecular formula C9H8N2O . It is a solid substance and is used for experimental and research purposes . The compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazoles, including “1-Methyl-1H-benzimidazole-5-carboxaldehyde”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-benzimidazole-5-carboxaldehyde” is represented by the linear formula C9H8N2O . The molecular weight of the compound is 160.17 .
Physical And Chemical Properties Analysis
“1-Methyl-1H-benzimidazole-5-carboxaldehyde” is a solid substance . It has a molecular weight of 160.17 and a molecular formula of C9H8N2O .
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
1-Methyl-1H-benzimidazole-5-carboxaldehyde and its derivatives are explored extensively for their potential biochemical applications. These compounds have been synthesized and tested for various biological activities, such as anti-inflammatory, antifungal, and antiparasitic effects.
- Synthesis of Thiazolopyrimidine Derivatives : A study demonstrated the synthesis of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, revealing moderate anti-inflammatory activity in some compounds compared with indomethacin (Tozkoparan, Ertan, Kelicen & Demirdamar, 1999).
Chemotherapeutic Potential
Several benzimidazole derivatives have been investigated for their potential use in chemotherapy, especially for the treatment of parasitic infections and in the development of new drugs.
Echinococcus Multilocularis Metacestodes Treatment : Benzimidazoles, including prodrug forms, showed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting potential for further research in treating alveolar hydatid disease (Walchshofer, Delabre-Defayolle, Paris & Pétavy, 1990).
NR2B-selective N-methyl-D-aspartate Antagonists : The synthesis and evaluation of 5-substituted benzimidazoles as antagonists of the NR2B subtype of the N-methyl-d-aspartate (NMDA) receptor showed promise, with selected compounds exhibiting very good selectivity and activity in rats (Mccauley et al., 2004).
Biomedical Imaging and Diagnostic Applications
Benzimidazole derivatives have also been studied for their potential applications in biomedical imaging, particularly in the enhancement of tumor imaging techniques.
- PET Tumor Imaging : The synthesis and bioevaluation of two [(18)F] labeled benzimidazole derivatives demonstrated promising results for PET tumor imaging. The study revealed significant advantages in tumor/brain uptake ratio compared to other imaging agents, indicating their potential as effective radiotracers (Zhang et al., 2010).
Pharmacological and Therapeutic Investigations
Benzimidazole derivatives have been a focal point in various pharmacological and therapeutic research, exploring their efficacy in treating different diseases and conditions.
- Helminth Parasite Treatment : The efficacy of benzimidazole carbamates against various helminth parasites was studied, revealing insights into the relationship between chemical structure and anthelmintic activity. The study suggested the potential for targeted synthesis of new, effective benzimidazole derivatives for treating parasitic infections (Latif & Surin, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
1-methylbenzimidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDCZRIHGNHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591546 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzimidazole-5-carboxaldehyde | |
CAS RN |
279226-70-9 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

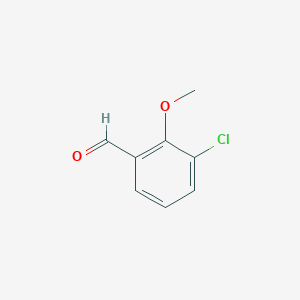

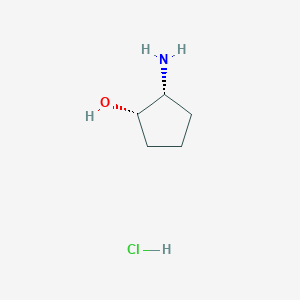
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
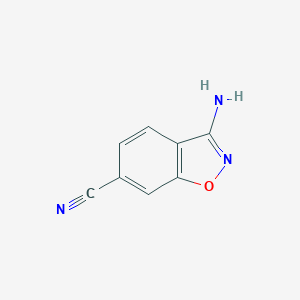
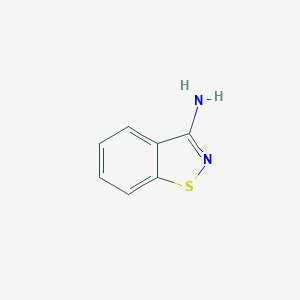

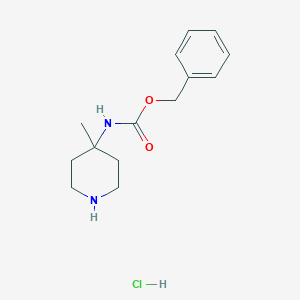
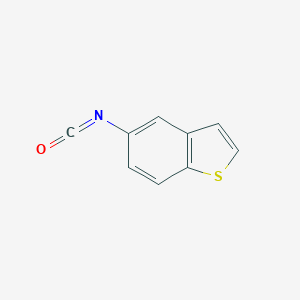
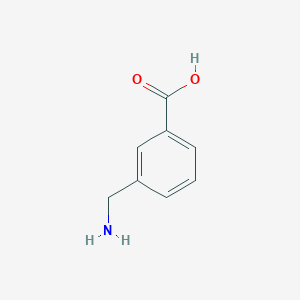
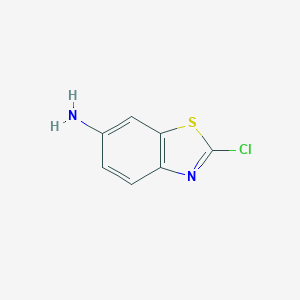
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)